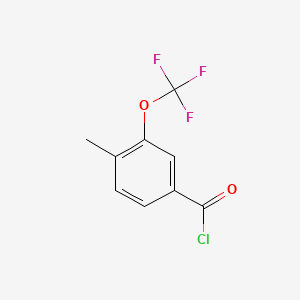
Boc-Dil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of the tert-butyloxycarbonyl (Boc) group, which is an acid-labile protecting group used to protect amine functionalities during chemical reactions . Boc-Dil is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-Dil is typically synthesized by reacting di-tert-butyl dicarbonate (Boc2O) with the desired amine under basic conditions. Common bases used in this reaction include sodium hydroxide and 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents such as acetonitrile, tetrahydrofuran (THF), or water .
Industrial Production Methods
Industrial production of this compound often involves the use of di-tert-butyl dicarbonate and a suitable amine in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple purification steps, including crystallization and distillation, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: Reaction with nucleophiles to form various derivatives.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized or reduced compounds .
Aplicaciones Científicas De Investigación
Boc-Dil has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at amine sites.
Biology: Employed in the synthesis of peptides and proteins, facilitating the study of biological processes.
Medicine: Utilized in drug development for the synthesis of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-Dil involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents during chemical transformations. The Boc group can be selectively removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in these processes are primarily related to the protection and deprotection of amine functionalities .
Comparación Con Compuestos Similares
Boc-Dil is compared with other similar compounds such as:
Uniqueness
This compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection are crucial .
List of Similar Compounds
- Fmoc-Dil
- Cbz-Dil
- Alloc-Dil (allyloxycarbonyl)
- Teoc-Dil (trimethylsilylethoxycarbonyl)
Propiedades
Fórmula molecular |
C15H29NO5 |
|---|---|
Peso molecular |
303.39 g/mol |
Nombre IUPAC |
3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18) |
Clave InChI |
GFPJDRFAAIJFSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)










